

How to remove EDTA from a protein sample after purification

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Compound of Interest

Compound Name: Ethylenediaminetetraacetic Acid

Cat. No.: B1671102

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Technical Support Center: Post-Purification Processing Frequently Asked Questions (FAQs) and Troubleshooting Guides

This technical support center provides guidance on the common yet critical step of removing **Ethylenediaminetetraacetic acid** (EDTA) from protein samples after purification. EDTA is a widely used chelating agent and protease inhibitor, but its presence can interfere with downstream applications that require divalent cations, such as enzymatic assays, structural studies, and cell-based assays.[\[1\]](#)[\[2\]](#)[\[3\]](#)

FAQs: Choosing the Right EDTA Removal Method

Q1: What are the most common methods for removing EDTA from a protein sample?

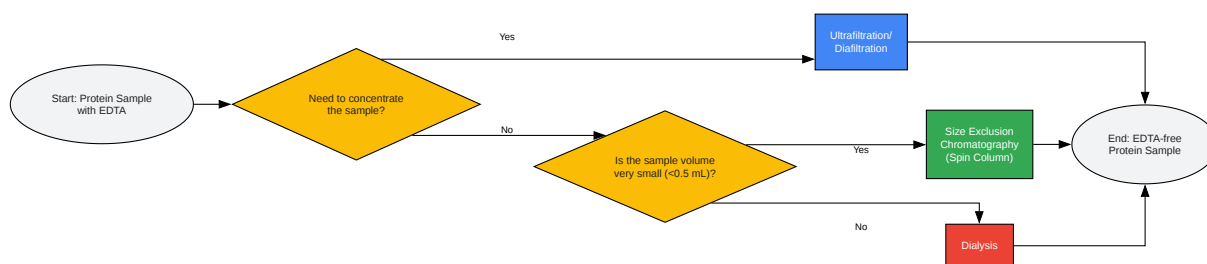
A1: The three primary methods for removing EDTA from protein samples are:

- **Dialysis:** A process involving the diffusion of small molecules like EDTA across a semi-permeable membrane into a larger volume of buffer.
- **Ultrafiltration/Diafiltration:** This technique uses centrifugal force or pressure to force the buffer and small molecules through a membrane while retaining the larger protein molecules. It can be used to concentrate the protein and exchange the buffer simultaneously.[\[2\]](#)[\[4\]](#)[\[5\]](#)

- **Size Exclusion Chromatography (SEC) / Desalting Columns:** This method separates molecules based on their size. The protein is passed through a column containing a porous resin. Larger protein molecules pass around the resin beads and are eluted quickly, while smaller molecules like EDTA enter the pores and are eluted later.[2][4]

Q2: How do I choose the best method for my specific protein and experiment?

A2: The choice of method depends on several factors, including your sample volume, protein concentration, the required final EDTA concentration, and the time constraints of your experiment. The workflow diagram below can help guide your decision-making process.



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Caption: Workflow for selecting an appropriate EDTA removal method.

Q3: How effective are these different methods at removing EDTA?

A3: Studies have shown that ultrafiltration is the most effective method, often reducing EDTA to undetectable levels.[2][4][5] Dialysis, while commonly used, can be surprisingly inefficient, sometimes only reducing the EDTA concentration by about half, even after extensive buffer changes.[2][4][6] Size exclusion chromatography using spin columns is generally more effective than dialysis but less effective than ultrafiltration.[2][4]

Comparison of EDTA Removal Methods

Feature	Dialysis	Ultrafiltration/Diafiltration	Size Exclusion Chromatography (Spin Column)
Principle	Diffusion across a semi-permeable membrane.	Convective transport through a membrane driven by pressure.	Separation based on molecular size using a porous resin.
EDTA Removal Efficiency	Moderate to Low[2][4]	Very High (often to undetectable levels)[2][4][5]	High
Processing Time	Long (hours to days)	Fast (minutes to hours)	Very Fast (minutes)
Protein Recovery	Generally high, but can be lower for dilute samples due to non-specific binding to the membrane.[7]	High (>90%)	High (>90%)
Sample Dilution	Can lead to an increase in sample volume.[7]	Can concentrate the sample.	Minimal dilution.
Typical Sample Volume	Wide range (μL to L)	Wide range (μL to L)	Small to moderate (μL to mL)

Experimental Protocols

Dialysis

This protocol is suitable for larger sample volumes where processing time is not a major constraint.

Materials:

- Dialysis tubing or cassette with a molecular weight cut-off (MWCO) appropriate for your protein (e.g., 10 kDa).

- Dialysis buffer (your buffer of choice without EDTA).
- Stir plate and stir bar.
- Beaker or container large enough to hold the dialysis buffer.

Protocol:

- Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or a buffer.
- Load the protein sample into the dialysis tubing/cassette, ensuring no air bubbles are trapped inside.
- Place the sealed tubing/cassette into a beaker containing the dialysis buffer. The buffer volume should be at least 200 times the sample volume.
- Place the beaker on a stir plate and stir gently at 4°C.
- Allow dialysis to proceed for 4-6 hours.
- Change the dialysis buffer. Repeat the buffer change at least two more times. For more complete removal, an overnight dialysis step after the initial changes is recommended.
- For improved EDTA removal, use a dialysis buffer with a physiological ionic strength (e.g., containing 150 mM NaCl).^[2]

Ultrafiltration/Diafiltration

This is a rapid and highly effective method, especially for concentrating the sample in addition to removing EDTA.

Materials:

- Centrifugal filter unit with an appropriate MWCO for your protein (e.g., 10 kDa).
- Centrifuge with a rotor that can accommodate the filter units.
- Your desired final buffer (EDTA-free).

Protocol:

- Add your protein sample to the upper chamber of the centrifugal filter unit.
- Add your desired final buffer to the upper chamber, typically diluting the sample 10-fold.[\[2\]](#)[\[4\]](#)
- Centrifuge the unit according to the manufacturer's instructions (e.g., 3000 x g for 15 minutes at 16°C) until the sample volume is reduced back to its original volume.[\[2\]](#)[\[4\]](#)
- Discard the flow-through from the collection tube.
- Repeat the process of adding the final buffer (step 2) and centrifuging (step 3) for a total of 2-3 cycles to ensure complete removal of EDTA.
- After the final spin, recover the concentrated, EDTA-free protein sample from the upper chamber.

Size Exclusion Chromatography (Spin Desalting Columns)

This is the fastest method for removing EDTA and is ideal for small sample volumes.

Materials:

- Pre-packed spin desalting column (e.g., G-25 resin).
- Microcentrifuge.
- Collection tubes.
- Your desired final buffer (EDTA-free).

Protocol:

- Equilibrate the spin column with your desired final buffer according to the manufacturer's instructions. This typically involves adding the buffer and centrifuging to remove the storage solution. This step is repeated 2-3 times.

- Place the equilibrated column into a clean collection tube.
- Carefully apply your protein sample to the center of the resin bed.
- Centrifuge the column according to the manufacturer's instructions. The eluted solution in the collection tube will be your desalted, EDTA-free protein.

Troubleshooting Guides

Dialysis

Issue	Possible Cause	Solution
Incomplete EDTA Removal	Insufficient buffer volume or number of buffer changes. Low ionic strength of the dialysis buffer.	Increase the volume of the dialysis buffer and the number of changes. Add salt (e.g., 150 mM NaCl) to the dialysis buffer to improve efficiency. [2]
Protein Precipitation	The protein may be unstable in the final buffer. The removal of glycerol or other stabilizing agents during dialysis can cause precipitation. [8]	Perform a small-scale test dialysis first. [8] Consider a step-wise dialysis with decreasing concentrations of the stabilizing agent. [8] Ensure the final buffer has an appropriate pH and ionic strength for your protein's stability.
Sample Volume Increased	The osmotic potential of the sample is lower than the dialysis buffer.	Ensure the osmolarity of your sample and the dialysis buffer are similar. If a large difference is unavoidable, perform a step-wise dialysis. [7]
Loss of Protein Sample	Non-specific binding of dilute protein to the dialysis membrane.	For protein concentrations below 0.1 mg/mL, consider adding a carrier protein like BSA to the sample before dialysis. [7]

Ultrafiltration/Diafiltration

Issue	Possible Cause	Solution
Low Protein Recovery	The protein is passing through the membrane. The protein is binding non-specifically to the membrane.	Ensure the MWCO of the filter is at least 2-3 times smaller than the molecular weight of your protein.[7] Consider using a device with a different membrane material (e.g., low protein-binding). Pre-condition the membrane by filtering a solution of a carrier protein like BSA.
Slow or No Flow-Through	The membrane is clogged. The protein concentration is too high, leading to high viscosity.	Clarify the sample by centrifugation or filtration before ultrafiltration. Reduce the centrifugation speed. Dilute the sample before proceeding.
Protein Aggregation/Precipitation	The protein is becoming too concentrated or is unstable in the final buffer.	Reduce the extent of concentration. Ensure the final buffer is optimal for your protein's solubility.

Size Exclusion Chromatography (Spin Desalting Columns)

Issue	Possible Cause	Solution
Low Protein Recovery	The sample volume was too small for the column size, leading to dilution. The protein is interacting with the resin.	Use a column size appropriate for your sample volume. If the protein is known to be "sticky," you may need to adjust the buffer composition (e.g., increase salt concentration).
Incomplete EDTA Removal	The column was not properly equilibrated. The sample volume exceeded the column's capacity.	Ensure the column is thoroughly equilibrated with the new buffer before adding the sample. Do not exceed the maximum recommended sample volume for the column.
Air Bubbles in the Column	Improper handling during equilibration or sample application.	Centrifuge the column as per the manufacturer's instructions to remove air bubbles before applying the sample.

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